molecular formula C7H7NO3 B1352898 Methyl 5-hydroxypyridine-2-carboxylate CAS No. 30766-12-2

Methyl 5-hydroxypyridine-2-carboxylate

Cat. No. B1352898
CAS RN: 30766-12-2
M. Wt: 153.14 g/mol
InChI Key: YYAYXDDHGPXWTA-UHFFFAOYSA-N
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Description

Methyl 5-hydroxypyridine-2-carboxylate is a compound with the molecular formula C7H7NO3 . It is also known by other names such as Methyl 5-hydroxypicolinate and 5-Hydroxy-pyridine-2-carboxylic acid methyl ester . This compound is found in the stems of Mahonia fortune and exhibits NO inhibitory effects in vitro .


Molecular Structure Analysis

The molecular weight of Methyl 5-hydroxypyridine-2-carboxylate is 153.14 g/mol . The InChI representation of the molecule is InChI=1S/C7H7NO3/c1-11-7(10)6-3-2-5(9)4-8-6/h2-4,9H,1H3 . The Canonical SMILES representation is COC(=O)C1=NC=C(C=C1)O .


Physical And Chemical Properties Analysis

Methyl 5-hydroxypyridine-2-carboxylate has a molecular weight of 153.14 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The exact mass and monoisotopic mass of the compound are both 153.042593085 g/mol . The topological polar surface area is 59.4 Ų .

Scientific Research Applications

Chemical Synthesis

“Methyl 5-hydroxypyridine-2-carboxylate” is a chemical compound with a molecular weight of 153.14 . It is used in various chemical synthesis processes due to its unique structure and properties .

Phenolic Acid

This compound is a type of phenolic acid . Phenolic acids are a class of chemical compounds that are widely distributed in the plant kingdom and have diverse biological functions.

Found in Mahonia Fortune

“Methyl 5-hydroxypyridine-2-carboxylate” can be found in the stems of Mahonia fortune . Mahonia fortune is a plant species known for its medicinal properties.

Nitric Oxide Inhibitory Effects

This compound exhibits nitric oxide (NO) inhibitory effects in vitro . This means it can potentially be used in research related to inflammatory diseases, as NO is a key player in the inflammatory response.

Use in Inflammation and Immunology Research

Due to its NO inhibitory effects, “Methyl 5-hydroxypyridine-2-carboxylate” can be used in inflammation and immunology research . It can help scientists understand the role of NO in these biological processes and develop new therapeutic strategies.

Safety and Hazards

Methyl 5-hydroxypyridine-2-carboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .

Future Directions

Pyridine compounds, including Methyl 5-hydroxypyridine-2-carboxylate, have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer, or antidiabetic . Therefore, future research could focus on exploring these properties further and developing new therapeutic applications for this compound.

Mechanism of Action

Target of Action

Methyl 5-hydroxypyridine-2-carboxylate primarily targets nitric oxide (NO) in the body . Nitric oxide is a key signaling molecule that plays a crucial role in various physiological and pathological processes. It is involved in vasodilation, neurotransmission, and immune response .

Mode of Action

Methyl 5-hydroxypyridine-2-carboxylate exhibits NO inhibitory effects in vitro . It inhibits NO in LPS-stimulated RAW264.7 and BV2 cells, with IC50s of 115.67 and 118.80 μM, respectively . This means that the compound can reduce the production or effectiveness of nitric oxide in these cells.

Result of Action

The primary result of Methyl 5-hydroxypyridine-2-carboxylate’s action is the inhibition of nitric oxide in certain cells . This could potentially lead to changes in the physiological processes that nitric oxide is involved in, such as vasodilation, neurotransmission, and immune response.

properties

IUPAC Name

methyl 5-hydroxypyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-11-7(10)6-3-2-5(9)4-8-6/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYAYXDDHGPXWTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80405832
Record name Methyl 5-hydroxypyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-hydroxypyridine-2-carboxylate

CAS RN

30766-12-2
Record name 2-Pyridinecarboxylic acid, 5-hydroxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30766-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-hydroxypyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 7.9 g of 5-benzyloxy-2-pyridinecarboxylic acid methyl ester, 100 ml of 75% aqueous ethanol and 0.2 g of palladium over carbon (5%) is hydrogenated at 47 psi at room temperature. After the theoretical uptake of hydrogen, the mixture is filtered and the filtrate evaporated to yield 5-hydroxy-2-pyridinecarboxylic acid methyl ester melting at 191.5°-192.5°.
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 5-hydroxypyridine-2-carboxylic acid (1.0 g, 7.2 mmol) in methanol (15 mL) was added sulfuric acid (881 μL, 16.53 mmol) dropwise and the reaction mixture was stirred at room temperature overnight. The reaction mixture was concentrated in vacuo, diluted with DCM (100 mL), washed with sat. aq NaHCO3 solution. The organic layer was separated and dried with sodium sulfate, filtered and concentrated in vacuo to give methyl 5-hydroxypyridine-2-carboxylate, which was used without further purification. ESI-MS m/z calc. 150.1. found 154.1 (M+1)+; Retention time: 0.33 minutes (3 min run).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
881 μL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To 5-hydroxypyridine-2-carboxylic acid (5.0 g, 36 mmol) suspended in CH2Cl2 (120 mL) was added DMF (1 mL) followed by oxalyl chloride (4.7 g, 37 mmol). After 1 hour, excess MeOH was added. The resulting mixture was stripped of solvent in vacuo yielding a brown solid that was washed with hot EtOAc. Yielded 4.6 g of product.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
4.7 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
120 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

Gaseous hydrogen chloride was passed through a solution of 5 g of dry 5-hydroxy-2-pyridinecarboxylic acid in 100 ml methanol for 5 hours at 70° C. The mixture was kept for 2 days at room temperature and the solvent removed in vacuo. The residue was taken up in a minimum amount of water and neutralized with ammonium hydroxide. The precipitate was removed by filtration and the ester was separated in 70% yield from the acid by recrystallizing from isopropyl alcohol; m.p. 188°-190°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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